Dopropidil

Description

Properties

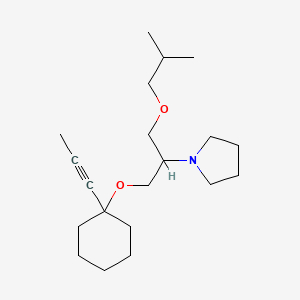

IUPAC Name |

1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-4-10-20(11-6-5-7-12-20)23-17-19(16-22-15-18(2)3)21-13-8-9-14-21/h18-19H,5-9,11-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITWYAUFKJXWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117241-47-1 (hydrochloride) | |

| Record name | Dopropidil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30868539 | |

| Record name | 1-[1-(2-Methylpropoxy)-3-{[1-(prop-1-yn-1-yl)cyclohexyl]oxy}propan-2-yl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79700-61-1 | |

| Record name | Dopropidil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOPROPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9XQ7N7ZRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Dopropidil's Mechanism of Action as a Calcium Channel Modulator

Disclaimer: A comprehensive, in-depth analysis of Dopropidil's mechanism of action is limited by the public availability of primary research data. The foundational peer-reviewed article, "this compound, A Novel Antianginal Calcium Modulating Agent" by J. Planellas, et al., which is cited by most available sources, could not be accessed in its entirety. Consequently, this guide synthesizes the available data from abstracts and supplier technical sheets, which provide a high-level overview but lack the detailed experimental protocols and in-depth mechanistic studies required for a complete whitepaper.

Executive Summary

This compound is identified as a novel anti-anginal agent with purported intracellular calcium antagonist activity.[1] Publicly available data from functional assays suggest that this compound inhibits smooth muscle contraction induced by various stimuli, pointing towards an activity related to calcium ion modulation. Specifically, it has been shown to inhibit contractions stimulated by caffeine (B1668208), norepinephrine (B1679862), and veratrine (B1232203) in vascular tissue.[1] The term "intracellular calcium antagonist" suggests a mechanism that may differ from traditional calcium channel blockers, possibly involving the modulation of calcium release from intracellular stores like the sarcoplasmic reticulum, or other novel interactions with calcium signaling pathways. However, without access to detailed electrophysiology or binding studies, the precise molecular target and mechanism remain speculative.

Quantitative Data Summary

The available quantitative data for this compound is derived from functional assays on vascular smooth muscle, specifically rabbit renal arteries. These studies measure the concentration of this compound required to inhibit contractions induced by different pharmacological agents by 50% (IC50).

| Assay Type | Inducing Agent | Tissue | IC50 (μM) | Inferred Mechanism of Inhibition |

| Inhibition of Contraction | Caffeine | Rabbit Renal Artery (in Ca2+-free medium) | 30.0 | Inhibition of Ca2+ release from intracellular stores (sarcoplasmic reticulum) |

| Inhibition of Contraction | Norepinephrine (NE) | Rabbit Renal Artery | 2.7 and 29.8* | Inhibition of Ca2+ influx and/or release triggered by α-adrenergic receptor activation |

| Inhibition of Contraction | Veratrine | Not Specified | 2.8 | Inhibition of voltage-gated Na+ channels, leading to reduced Ca2+ influx via Na+/Ca2+ exchanger |

*Note: The two distinct IC50 values for norepinephrine were not explained in the available sources.

Experimental Protocols

Detailed experimental protocols are not available in the public domain. Based on the data, the methodologies likely involved standard organ bath techniques for studying vascular pharmacology. A generalized, hypothetical protocol is described below.

Hypothetical Protocol: Isolated Rabbit Renal Artery Contraction Assay

-

Tissue Preparation:

-

Male New Zealand White rabbits are euthanized according to ethical guidelines.

-

The renal arteries are carefully dissected, cleaned of adhering connective tissue, and cut into rings of 2-3 mm in width.

-

The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2.

-

-

Tension Measurement:

-

One end of the artery ring is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in tension.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with the bath solution being replaced every 15-20 minutes.

-

-

Experimental Procedure:

-

Viability Test: Rings are contracted with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.

-

Induction of Contraction: After a washout period, a stable contraction is induced using one of the following agents:

-

Norepinephrine: Added to the bath to achieve a concentration that produces approximately 80% of the maximal response.

-

Caffeine: For studying intracellular calcium release, tissues are placed in a calcium-free physiological salt solution containing a chelator like EGTA for a short period before caffeine is added.

-

Veratrine: Added to the bath to induce sodium channel-dependent depolarization and subsequent contraction.

-

-

This compound Application: Once a stable contraction plateau is reached, this compound is added to the organ bath in a cumulative concentration-response manner.

-

Data Analysis: The relaxation induced by this compound at each concentration is measured as a percentage of the pre-induced contraction. The IC50 value is calculated using a suitable nonlinear regression model.

-

Signaling Pathways and Visualizations

The precise signaling pathway for this compound is not elucidated in the available literature. Based on its description as an "intracellular calcium antagonist" and its effect on caffeine-induced contractions, a potential mechanism involves the modulation of calcium release from the sarcoplasmic reticulum (SR).

Caption: Proposed mechanism of this compound in vascular smooth muscle cells.

Workflow for Investigating Mechanism of Action

Caption: Standard experimental workflow for characterizing a calcium modulating agent.

Conclusion and Future Directions

The available evidence suggests that this compound is a vasodilator that acts by modulating calcium signaling in smooth muscle cells. Its inhibitory effect on contractions induced by caffeine in the absence of extracellular calcium is the strongest, albeit indirect, evidence for an intracellular mechanism of action.

To fully characterize this compound's mechanism, the following studies are essential:

-

Patch-clamp electrophysiology: To directly assess its effects on various ion channels, particularly L-type calcium channels and sodium channels, in isolated vascular smooth muscle cells.

-

Calcium imaging studies: To directly measure its impact on intracellular calcium transients evoked by different stimuli.

-

Binding studies: To identify its molecular target(s) and determine binding affinities.

Without access to the primary literature, a definitive and detailed technical guide on this compound's mechanism of action cannot be completed. The information presented here should be considered preliminary and requires validation through rigorous, controlled experimental studies.

References

The Discovery and Developmental Odyssey of a Unique Anti-Anginal Agent: A Technical Guide to Bepridil (Dopropidil)

Introduction

Bepridil (B108811), a novel anti-anginal agent, emerged from research in the 1970s as a calcium channel blocker with a distinctive pharmacological profile. Initially developed by a team led by R. Y. Mauvernay at the Centre Européen de Recherches Mauvernay (C.E.R.M.), this compound, also referred to as CERM 1978, presented a unique multi-channel blocking capability that set it apart from other calcium antagonists of its time. While the term "Dopropidil" appears in some literature with a similar therapeutic description, the vast body of scientific evidence points to "Bepridil" as the widely recognized name for this compound. This technical guide provides an in-depth exploration of the discovery, developmental history, mechanism of action, and key experimental findings related to Bepridil.

Discovery and Early Development

The journey of Bepridil began in the 1970s, a period of significant advancement in cardiovascular pharmacology. Researchers at C.E.R.M. synthesized and screened a series of compounds for potential anti-anginal properties. Bepridil, a tertiary amine and a member of the pyrrolidine (B122466) class, was identified as a promising candidate.[1] Patents filed in the early 1970s by Mauvernay and colleagues document the initial synthesis and composition of matter for Bepridil.[2]

Early preclinical investigations revealed that Bepridil possessed potent anti-ischemic effects in various animal models.[3][4] These studies demonstrated its ability to reduce the physiological disturbances associated with myocardial ischemia, laying the groundwork for its progression into clinical development.

Mechanism of Action: A Multi-Channel Approach

Bepridil exerts its therapeutic effects through a complex and multifaceted mechanism of action, primarily centered on the modulation of ion channels in cardiovascular tissues. Unlike more selective calcium channel blockers, Bepridil inhibits multiple ion currents, contributing to its unique clinical profile.[5]

The primary mechanism involves the blockade of L-type (slow) calcium channels in both cardiac and vascular smooth muscle.[1][5] This inhibition of transmembrane calcium influx leads to several beneficial effects in the context of angina pectoris:

-

Coronary Vasodilation: By relaxing the smooth muscle of coronary arteries, Bepridil increases coronary blood flow, thereby improving oxygen supply to the myocardium.[6]

-

Reduced Myocardial Oxygen Demand: Bepridil decreases heart rate and arterial pressure, which reduces the workload on the heart and, consequently, its oxygen consumption.[1][7]

-

Negative Inotropic and Chronotropic Effects: Inhibition of calcium influx into cardiac muscle cells leads to a decrease in myocardial contractility and heart rate.[6]

In addition to its calcium channel blocking activity, Bepridil also demonstrates inhibitory effects on fast sodium inward currents and potassium outward currents.[1][5] This multi-channel blockade contributes to its anti-arrhythmic properties, although it also underlies some of its potential adverse effects.[6][8] Furthermore, Bepridil has been shown to interfere with calcium binding to calmodulin, an intracellular calcium-binding protein involved in various signaling pathways.[1]

Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by Bepridil's action on vascular smooth muscle cells.

Caption: Bepridil's mechanism of action in vascular smooth muscle.

Preclinical and Clinical Development

Following promising preclinical results, Bepridil entered clinical trials to evaluate its safety and efficacy in patients with chronic stable angina pectoris.

Preclinical Studies

A summary of key quantitative data from preclinical studies is presented in the table below.

| Parameter | Species/System | Value | Reference |

| In Vitro | |||

| IC50 (Norepinephrine-induced response) | Rabbit renal arteries | 2.7 µM and 29.8 µM | [3] |

| IC50 (Caffeine-induced contraction) | Rabbit renal arteries (Ca²⁺-free medium) | 30.0 µM | [3] |

| IC50 (Veratrine-induced diastolic pressure increase) | Not Specified | 2.8 µM | [3] |

| In Vivo | |||

| Reduction in Ischemia-induced Disturbances | Anesthetized dogs | Dose-dependent (1 and 2.5 mg/kg) | [3] |

| Reduction in Isoproterenol-induced Tachycardia | Anesthetized dogs | Significant at 50 mg/kg (intraduodenal) | [3] |

| Reduction in Resting Heart Rate | Conscious dogs | ~10 beats/min at 12-14 mg/kg (p.o.) | [3] |

Clinical Trials

Numerous clinical trials were conducted to assess the anti-anginal efficacy of Bepridil. These studies were typically randomized, double-blind, and placebo-controlled, often with a crossover design.

Summary of Key Clinical Trial Data for Bepridil in Chronic Stable Angina

| Parameter | Dosage | Result | p-value | Reference |

| Angina Frequency | ||||

| Reduction vs. Placebo | 300 mg/day | 68% reduction (8.5 to 2.7 attacks/week) | < 0.001 | [9] |

| Reduction vs. Placebo | 400 mg/day | 4.4 vs 8.5 episodes/week | < 0.01 | [10] |

| Nitroglycerin Consumption | ||||

| Reduction vs. Placebo | 300 mg/day | 76% reduction | < 0.001 | [9] |

| Reduction vs. Placebo | 400 mg/day | 3.6 vs 7.2 tablets/week | < 0.01 | [10] |

| Exercise Tolerance | ||||

| Increase in Exercise Duration vs. Placebo | 300 mg/day | 26% increase (6.9 to 8.7 minutes) | < 0.001 | [9] |

| Increase in Exercise Duration vs. Placebo | 400 mg/day | 2.6 ± 1.8 minutes increase | < 0.05 | [11] |

| Increase in Time to Onset of Angina vs. Placebo | 400 mg/day | 3.3 ± 1.6 minutes increase | < 0.05 | [11] |

| Increase in Time to 1mm ST-segment Depression vs. Placebo | 400 mg/day | 2.2 ± 2.3 minutes increase | < 0.05 | [11] |

Experimental Protocols

In Vitro Inhibition of Norepinephrine-Induced Response

Objective: To determine the inhibitory concentration (IC50) of Bepridil on norepinephrine-induced contractions in isolated rabbit renal arteries.

Methodology:

-

Rabbit renal arteries were isolated and mounted in organ baths containing a physiological salt solution.

-

Contractions were induced by the addition of norepinephrine (B1679862) to the bath.

-

Concentration-response curves for norepinephrine were generated in the presence and absence of varying concentrations of Bepridil.

-

The IC50 value, representing the concentration of Bepridil required to inhibit 50% of the maximal norepinephrine-induced contraction, was calculated.

Clinical Trial Protocol for Chronic Stable Angina

Objective: To evaluate the efficacy and safety of Bepridil in reducing angina frequency and improving exercise tolerance in patients with chronic stable angina.

Methodology (Example based on a double-blind, placebo-controlled, crossover trial):

-

Patient Population: Patients with a documented history of coronary artery disease and stable, exercise-induced angina.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design.

-

Treatment Phases:

-

Phase 1 (Run-in): 2-week single-blind placebo period to establish baseline angina frequency and exercise tolerance.

-

Phase 2 (Treatment Period 1): Patients were randomized to receive either Bepridil (e.g., 300 mg/day) or a matching placebo for a predefined period (e.g., 4 weeks).

-

Phase 3 (Washout): A period of placebo administration to allow for the elimination of the study drug.

-

Phase 4 (Treatment Period 2): Patients were crossed over to the alternate treatment (Bepridil or placebo) for the same duration as in Phase 2.

-

-

Efficacy Assessments:

-

Primary Endpoints: Change in angina attack frequency (recorded in patient diaries) and change in exercise duration on a standardized treadmill test (e.g., Bruce protocol).

-

Secondary Endpoints: Change in nitroglycerin consumption, time to onset of angina during exercise, and time to 1mm ST-segment depression.

-

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Developmental Workflow

The following diagram outlines the typical developmental workflow for a cardiovascular drug like Bepridil.

Caption: A generalized workflow for drug development.

Conclusion

Bepridil represents a significant development in the pharmacological management of angina pectoris. Its discovery and subsequent elucidation of a unique multi-channel blocking mechanism of action provided a valuable therapeutic option for patients. The extensive preclinical and clinical trial data have robustly demonstrated its efficacy in reducing anginal symptoms and improving exercise capacity. While its use has been associated with certain adverse effects, a thorough understanding of its developmental history and pharmacological profile, as detailed in this guide, is crucial for researchers and clinicians in the field of cardiovascular medicine. The story of Bepridil underscores the intricate and rigorous process of drug discovery and development, from initial synthesis to clinical application.

References

- 1. Bepridil | C24H34N2O | CID 2351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2016098128A1 - Process for the preparation of bepridil - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bepridil (CERM-1978) blockade of action potentials in cultured rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bepridil hydrochloride? [synapse.patsnap.com]

- 6. Bepridil. A review of its pharmacological properties and therapeutic use in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bepridil hydrochloride [glowm.com]

- 8. Bepridil - Wikipedia [en.wikipedia.org]

- 9. Bepridil for chronic stable angina pectoris: results of a prospective multicenter, placebo-controlled, dose-ranging study in 77 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bepridil improves left ventricular performance in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of bepridil on exercise tolerance in chronic stable angina: a double-blind, randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Dopropidil: A Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopropidil is a novel anti-anginal agent characterized by its activity as an intracellular calcium ion modulating agent. This technical guide provides a comprehensive overview of the chemical structure and known physicochemical properties of this compound. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics, alongside standardized experimental protocols for their determination. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles available information and presents it in a structured format, including tabulated data and a proposed signaling pathway, to facilitate further investigation and application.

Chemical Structure and Identification

This compound is a synthetic compound with a complex molecular architecture. Its systematic IUPAC name is 1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine.[1] The key structural features include a pyrrolidine (B122466) ring, a cyclohexyl group with a propynyl (B12738560) substituent, and an isobutoxy ether moiety.

| Identifier | Value |

| IUPAC Name | 1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine[1] |

| CAS Number | 79700-61-1 |

| Molecular Formula | C₂₀H₃₅NO₂[1][2] |

| Molecular Weight | 321.5 g/mol [1] |

| SMILES String | CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2[1] |

| InChI Key | FITWYAUFKJXWPL-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). The available data for this compound are summarized below.

| Property | Value |

| Melting Point | Not available |

| Boiling Point | 413 °C at 760 mmHg[2] |

| Density | 0.99 g/cm³[2] |

| Solubility | Soluble in DMSO[3] |

| pKa | Not available |

| LogP | 3.80410[2] |

| Flash Point | 113 °C[2] |

Mechanism of Action and Signaling Pathway

This compound is described as a novel anti-anginal agent with intracellular calcium antagonist activity.[1][2] Its mechanism of action is centered on the modulation of intracellular calcium ion concentrations, which plays a crucial role in cardiac and vascular smooth muscle function. In vitro studies have shown that this compound can inhibit caffeine-induced contractions in rabbit renal arteries with an IC₅₀ of 30.0 µM, suggesting an interaction with ryanodine (B192298) receptors on the sarcoplasmic reticulum.[1][2] Furthermore, it inhibits norepinephrine-induced responses with IC₅₀ values of 2.7 and 29.8 µM, indicating an interference with calcium signaling pathways activated by adrenergic stimulation.[1][2]

Based on its characterization as an intracellular calcium antagonist, a proposed signaling pathway for this compound's action in a vascular smooth muscle cell is depicted below. This pathway illustrates how this compound may interfere with calcium release from the sarcoplasmic reticulum, leading to vasodilation.

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not detailed in the available literature, the following sections outline standard methodologies for determining the key physicochemical properties of a lipophilic, basic pharmaceutical compound like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical physical property indicating its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it completely liquefies (clear point) are recorded as the melting range.

Determination of pKa

The ionization constant (pKa) is crucial for understanding the solubility and permeability of a drug at different physiological pH values. As this compound contains a basic nitrogen atom in the pyrrolidine ring, determining its pKa is important.

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. The ionic strength is adjusted with a neutral salt (e.g., 0.1 M KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing drug dissolution and absorption.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4).

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Processing: The suspensions are filtered through a non-adsorbing filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

This compound presents an interesting pharmacological profile as an intracellular calcium antagonist. This guide has summarized the currently available data on its chemical structure and physicochemical properties. While some key experimental values are not publicly available, the provided standardized protocols offer a framework for their determination. A deeper understanding of its specific molecular interactions within the calcium signaling cascade is necessary to fully elucidate its mechanism of action and therapeutic potential. Further research is warranted to fill the existing data gaps and to explore the full clinical utility of this compound.

References

Dopropidil (CAS 79700-61-1): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopropidil (CAS number 79700-61-1) is a novel anti-anginal agent characterized by its distinctive mechanism of action as an intracellular calcium ion modulating agent.[1][2] This technical guide provides an in-depth overview of the research applications of this compound, consolidating available data on its pharmacological effects, mechanism of action, and relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

This compound has emerged as a compound of interest in cardiovascular research due to its potential therapeutic applications in conditions such as angina pectoris.[1][2] Its primary activity lies in its ability to antagonize intracellular calcium, a key signaling ion in cardiac and vascular smooth muscle function.[1] This guide will explore the in vitro and in vivo research applications of this compound, presenting quantitative data, outlining experimental methodologies, and visualizing its proposed mechanism of action.

Pharmacological Profile

In Vitro Activity

This compound has demonstrated significant inhibitory effects on contractions induced by various stimuli in isolated vascular preparations. Notably, it inhibits caffeine-induced contractions in rabbit renal arteries in a calcium-free medium, suggesting a direct effect on intracellular calcium release mechanisms.[1] The compound also effectively inhibits norepinephrine-induced vascular responses.[1]

Table 1: In Vitro Inhibitory Concentrations of this compound

| Assay | Tissue/Cell Type | Inducing Agent | IC50 Value (µM) | Reference |

| Contraction Inhibition | Rabbit Renal Arteries | Caffeine (in Ca²⁺-free medium) | 30.0 | [1] |

| Contraction Inhibition | Not Specified | Norepinephrine (NE) | 2.7 | [1] |

| Contraction Inhibition | Not Specified | Norepinephrine (NE) | 29.8 | [1] |

| Diastolic Tension Inhibition | Not Specified | Veratrine | 2.8 | [1] |

In Vivo Efficacy

In animal models, this compound has shown potent anti-ischemic and cardiovascular effects. In anesthetized dogs, it dose-dependently mitigates the detrimental electrical, biochemical, and mechanical consequences of myocardial ischemia.[1] Furthermore, oral and intraduodenal administration in dogs has been shown to reduce heart rate and counteract isoproterenol-induced tachycardia, indicating good absorption and a prolonged duration of action.[1]

Table 2: In Vivo Effects of this compound

| Animal Model | Administration Route | Dosage | Observed Effect | Reference |

| Anesthetized Dog | Intravenous | 1 and 2.5 mg/kg | Reduction of ST-segment elevation, lactate (B86563) production, potassium release, and loss of myocardial contractility during ischemia. | [1] |

| Conscious Dog | Oral (p.o.) | 12-14 mg/kg | Reduction of resting heart rate by approximately 10 beats/min. | [1] |

| Anesthetized Dog | Intraduodenal | 50 mg/kg | Significant reduction of isoproterenol-induced tachycardia. | [1] |

| Rabbit (Hypercholesterolemic) | Oral (p.o.) | 30 mg/kg per day (14 weeks) | Investigated for effects on vasoactive agent reactivity in the context of atherosclerosis. | [1] |

Mechanism of Action: Intracellular Calcium Antagonism

The primary mechanism of action of this compound is attributed to its ability to function as an intracellular calcium antagonist. Unlike traditional calcium channel blockers that primarily inhibit the influx of extracellular calcium, this compound appears to interfere with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum (SR).[1][3]

The inhibition of caffeine-induced contractions in a calcium-free environment is a key piece of evidence supporting this mechanism. Caffeine is known to trigger calcium release from the SR by sensitizing ryanodine (B192298) receptors. This compound's ability to counteract this effect points towards a direct or indirect interaction with the SR calcium release machinery.

References

Dopropidil: An In-depth Technical Guide to its Intracellular Calcium Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopropidil is a novel anti-anginal agent that has demonstrated significant intracellular calcium antagonist activity. This technical guide provides a comprehensive overview of the core pharmacological data, likely experimental protocols used in its evaluation, and visual representations of its proposed mechanism of action. The information is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in drug development. While quantitative data from key studies are presented, it is important to note that detailed experimental protocols from the primary research are not fully available in the public domain. The methodologies described herein are based on established pharmacological techniques.

Quantitative Pharmacological Data

This compound's activity has been quantified in several key in vitro experiments. The following tables summarize the available data on its inhibitory concentrations (IC50) against various induced smooth muscle contractions.

Table 1: Inhibitory Activity of this compound on Induced Contractions in Rabbit Renal Artery

| Inducing Agent | This compound IC50 (µM) | Reference |

| Caffeine (B1668208) (in Ca2+-free medium) | 30.0 | [1] |

| Norepinephrine (B1679862) | 2.7 and 29.8 | [1] |

Table 2: Inhibitory Activity of this compound on Veratrine-Evoked Diastolic Tension

| Inducing Agent | This compound Concentration (µM) | Effect | IC50 (µM) | Reference |

| Veratrine | 3 and 10 | Significant reduction in maximum increase in diastolic tension | 2.8 | [1] |

Proposed Mechanism of Intracellular Calcium Antagonism

This compound's ability to inhibit caffeine-induced contractions in a calcium-free medium strongly suggests a mechanism that involves the modulation of intracellular calcium release from the sarcoplasmic reticulum (SR), rather than a direct blockade of plasma membrane calcium channels.[1] Caffeine is a known activator of ryanodine (B192298) receptors (RyRs), which are calcium-release channels on the SR membrane. Therefore, it is hypothesized that this compound may directly or indirectly inhibit RyR-mediated calcium release.

The following diagram illustrates the proposed signaling pathway for this compound's action on intracellular calcium.

Detailed Experimental Protocols (Presumed)

While the definitive protocols from the primary literature are unavailable, the following sections describe standard methodologies for the types of experiments cited for this compound.

In Vitro Assessment of Smooth Muscle Contraction

Objective: To determine the inhibitory effect of this compound on agonist-induced contractions of isolated vascular smooth muscle.

Experimental Workflow Diagram:

Methodology:

-

Tissue Preparation: A male New Zealand White rabbit is euthanized, and the renal arteries are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution. The arteries are cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.

-

Mounting: The arterial rings are mounted between two stainless steel hooks in a water-jacketed organ bath (10-20 mL capacity) filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.

-

Viability Check: The viability of the arterial rings is assessed by contracting them with a high-potassium solution (e.g., 60 mM KCl).

-

Experimental Protocol:

-

After washout of the KCl and return to baseline tension, a stable contraction is induced by adding an agonist such as norepinephrine or caffeine to the organ bath. For experiments with caffeine in a calcium-free medium, the standard Krebs-Henseleit solution is replaced with one lacking CaCl2 and containing EGTA (e.g., 0.1 mM) to chelate any residual calcium.

-

Once a stable plateau of contraction is reached, this compound is added to the bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

-

-

Data Acquisition and Analysis: The isometric tension is continuously recorded using a data acquisition system. The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist. The IC50 value (the concentration of this compound that produces 50% of the maximal inhibition) is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Assessment of Anti-Ischemic Effects in Anesthetized Dogs

Objective: To evaluate the protective effects of this compound against myocardial ischemia-induced electrical, biochemical, and mechanical dysfunction in an anesthetized dog model.

Experimental Workflow Diagram:

Methodology:

-

Animal Preparation: Mongrel dogs of either sex are anesthetized (e.g., with sodium pentobarbital), intubated, and ventilated with room air. A catheter is inserted into a femoral vein for drug administration and into a femoral artery for blood pressure monitoring.

-

Surgical Procedure: A left thoracotomy is performed in the fifth intercostal space, and the heart is suspended in a pericardial cradle. A segment of the left anterior descending (LAD) coronary artery is isolated, and a hydraulic occluder or a snare is placed around it to induce ischemia.

-

Instrumentation:

-

ECG: Subcutaneous needle electrodes are placed to record a standard limb lead II electrocardiogram (ECG) for monitoring ST-segment changes.

-

Biochemical Markers: A catheter is placed in the great cardiac vein to sample coronary venous blood for the measurement of lactate and potassium levels. Arterial blood samples are taken from the femoral artery catheter.

-

Myocardial Contractility: A strain gauge arch or ultrasonic crystals are sutured to the epicardial surface of the area of the left ventricle that will be rendered ischemic to measure regional myocardial segment contractility.

-

-

Experimental Protocol:

-

After a stabilization period, baseline measurements of all parameters are recorded.

-

Myocardial ischemia is induced by inflating the hydraulic occluder or tightening the snare on the LAD artery.

-

This compound is administered intravenously or intraduodenally at various doses.

-

ECG, blood samples, and contractility data are collected at specific time points during the ischemic period.

-

-

Data Analysis: The changes in ST-segment elevation, myocardial lactate production (arteriovenous difference), potassium release, and the loss of myocardial contractility are quantified and compared between control (vehicle-treated) and this compound-treated groups.

Conclusion

The available data strongly indicate that this compound possesses intracellular calcium antagonist properties, likely mediated through the inhibition of calcium release from the sarcoplasmic reticulum. Its efficacy in in vitro and in vivo models of cardiovascular dysfunction suggests its potential as a novel anti-anginal agent. Further research to fully elucidate its molecular mechanism of action on intracellular calcium channels, particularly the ryanodine receptor, is warranted. The presumed experimental protocols provided in this guide offer a framework for such future investigations.

References [1] Planellas, J., Coudray, P., Winslow, E., & Massingham, R. (1994). This compound, A Novel Antianginal Calcium Modulating Agent. Cardiovascular Drug Reviews, 12(3), 208-224. (Cited in multiple secondary sources)

References

An In-Depth Technical Guide to the Synthesis and Purification of Dopropidil for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis Pathway for Dopropidil

The synthesis of this compound, chemically known as propyl 1-(3-(propylamino)-2-hydroxypropyl)-1H-indole-2-carboxylate, can be logically approached in a three-step sequence starting from indole-2-carboxylic acid. This pathway involves an initial esterification, followed by N-alkylation with epichlorohydrin (B41342), and culminating in the ring-opening of the resulting epoxide with propylamine (B44156).

Step 1: Esterification of Indole-2-carboxylic Acid

The first step in the proposed synthesis is the esterification of the carboxylic acid group of indole-2-carboxylic acid with propanol (B110389) to yield propyl 1H-indole-2-carboxylate. This is a standard Fischer esterification reaction, typically catalyzed by a strong acid.

Reaction:

Indole-2-carboxylic acid + Propanol --(H+)--> Propyl 1H-indole-2-carboxylate + Water

Step 2: N-Alkylation with Epichlorohydrin

The second step involves the N-alkylation of the indole (B1671886) nitrogen of propyl 1H-indole-2-carboxylate with epichlorohydrin. This reaction introduces the three-carbon chain containing the epoxide ring, a crucial intermediate for the final step. The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating its nucleophilic attack on epichlorohydrin.

Reaction:

Propyl 1H-indole-2-carboxylate + Epichlorohydrin --(Base)--> Propyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate + Salt

Step 3: Epoxide Ring-Opening with Propylamine

The final step in the synthesis of this compound is the nucleophilic ring-opening of the epoxide intermediate with propylamine. This reaction introduces the propylamine moiety and creates the desired β-amino alcohol functionality. The reaction typically proceeds via an SN2 mechanism, with the amine attacking the less sterically hindered carbon of the epoxide.

Reaction:

Propyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate + Propylamine --> this compound

Experimental Protocols (Representative)

The following are representative experimental protocols for each step of the proposed synthesis. These are based on general procedures for similar reactions and should be optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of Propyl 1H-indole-2-carboxylate

-

Materials:

-

Indole-2-carboxylic acid

-

n-Propanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

Suspend indole-2-carboxylic acid in an excess of n-propanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess propanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propyl 1H-indole-2-carboxylate.

-

The crude product may be purified further by column chromatography on silica (B1680970) gel if necessary.

-

Protocol 2: Synthesis of Propyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate

-

Materials:

-

Propyl 1H-indole-2-carboxylate

-

Epichlorohydrin

-

A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Water

-

Organic solvent (e.g., ethyl acetate)

-

Brine

-

-

Procedure:

-

Dissolve propyl 1H-indole-2-carboxylate in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add the base portion-wise.

-

Stir the mixture at room temperature for a period to allow for the formation of the indole anion.

-

Add epichlorohydrin dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel.

-

Protocol 3: Synthesis of this compound (Propyl 1-(3-(propylamino)-2-hydroxypropyl)-1H-indole-2-carboxylate)

-

Materials:

-

Propyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate

-

Propylamine

-

A suitable solvent (e.g., methanol (B129727), ethanol, or isopropanol)

-

-

Procedure:

-

Dissolve propyl 1-(oxiran-2-ylmethyl)-1H-indole-2-carboxylate in the chosen solvent in a round-bottom flask.

-

Add an excess of propylamine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess propylamine under reduced pressure.

-

The resulting crude this compound can then be subjected to purification.

-

Purification of this compound

The purification of the final product, a β-amino alcohol, is critical to obtaining a compound of high purity suitable for research. A combination of techniques may be necessary.

Purification Strategy:

-

Acid-Base Extraction: The basic nature of the amine in this compound allows for an initial purification step using acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to extract the protonated amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free base extracted back into an organic solvent. This process helps to remove neutral and acidic impurities.

-

Crystallization as a Hydrochloride Salt: A common and effective method for purifying amines is to convert them into their hydrochloride salts and crystallize them.

-

Protocol:

-

Dissolve the purified this compound free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate (B1210297), or isopropanol).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol).

-

The this compound hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

Recrystallization from a suitable solvent system can be performed to further enhance purity.

-

-

-

Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.

-

Considerations:

-

The basicity of the amine can lead to tailing on standard silica gel. To mitigate this, the mobile phase can be modified by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia.

-

A typical mobile phase system would be a gradient of methanol in dichloromethane (B109758) or a mixture of ethyl acetate and hexanes with a basic additive.

-

-

Data Presentation

| Parameter | Step 1: Esterification | Step 2: N-Alkylation | Step 3: Ring-Opening | Purification |

| Expected Yield | High | Moderate to High | High | Varies |

| Purity (Crude) | >80% (typical) | >70% (typical) | >80% (typical) | - |

| Purity (Purified) | >95% | >95% | >95% | >98% |

| Analytical Techniques | TLC, NMR, IR | TLC, NMR, MS | TLC, NMR, MS, HRMS | HPLC, NMR, Elemental Analysis |

Visualizations

Caption: Proposed three-step synthesis pathway for this compound.

Caption: Recommended purification workflow for this compound.

Dopropidil: A Technical Overview of its Chemical Identity and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopropidil is a novel pharmaceutical compound identified as a potent anti-anginal and anti-ischemic agent.[1][2][3][4][5] Its mechanism of action is attributed to its role as a calcium ion modulating agent with intracellular calcium antagonist activity.[1][2][3][4] This technical guide provides a comprehensive overview of this compound's chemical identity, including its IUPAC name and known synonyms, alongside a summary of its biological activity and relevant experimental data.

Chemical Identity

The unambiguous identification of a chemical entity is foundational in research and development. This compound is systematically named and cataloged under various identifiers.

IUPAC Name

The systematically generated IUPAC name for this compound is:

1-({1-(prop-1-yn-1-yl)cyclohexyl}methoxy)-3-(2-methylpropoxy)propan-2-yl pyrrolidine-2-carboxylate

Chemical Synonyms and Identifiers

For comprehensive referencing, this compound is also known by the following synonyms and identifiers:

| Identifier Type | Value |

| Recommended INN | This compound[5] |

| Synonym | Dopropidilum[5] |

| CAS Number | 79700-61-1[1][2][3][4][5] |

| Molecular Formula | C₂₀H₃₅NO₂[1][2][3][5] |

| SMILES | CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2[1] |

| Related Compound | This compound hydrochloride[6] |

Physicochemical and Bioactivity Data

A summary of the key physicochemical properties and biological activity data for this compound is presented below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 321.5 g/mol | [1] |

| Density | 0.99 g/cm³ | [2] |

| Boiling Point | 413°C at 760 mmHg | [2] |

| Flash Point | 113°C | [2] |

In Vitro Bioactivity

| Assay | IC₅₀ | Source |

| Inhibition of caffeine-induced contractions (rabbit renal arteries, Ca²⁺-free medium) | 30.0 µM | [2][4] |

| Inhibition of norepinephrine-induced responses | 2.7 µM and 29.8 µM | [2][3] |

| Reduction of veratrine-evoked diastolic tension increase | 2.8 µM | [2][3] |

In Vivo Bioactivity

| Animal Model | Dosage | Effect | Source |

| Anesthetized Dog | 1 and 2.5 mg/kg | Dose-dependent reduction of ischemia-induced electrical, biochemical, and mechanical perturbations. | [2][4] |

| Anesthetized Dog | 50 mg/kg (intraduodenal) | Significant reduction of isoproterenol-induced tachycardia. | [2][4] |

| Conscious Dog | 12-14 mg/kg (p.o.) | Reduction of resting heart rate by approximately 10 beats/min. | [2][4] |

Experimental Protocols

A foundational study on the effects of this compound involved a 14-week treatment of rabbits to assess its impact on vascular changes.

In Vivo Study of this compound in Rabbits [2]

-

Objective: To investigate the effects of this compound on blood vessels in rabbits on a high-cholesterol diet.

-

Subjects: Groups of rabbits.

-

Dietary Regimens:

-

Normal diet (Control)

-

Diet containing 1% Cholesterol

-

-

Treatment Groups:

-

Vehicle

-

Diltiazem (10 mg/kg per day, p.o.)

-

This compound (30 mg/kg per day, p.o.)

-

-

Duration: 14 weeks.

-

Endpoint Analysis: Following the treatment period, animals were euthanized, and specific blood vessels were examined macroscopically, microscopically, and pharmacologically for reactivity to various vasoactive agents.

Mechanism of Action and Signaling Pathway

This compound functions as an intracellular calcium antagonist.[1][2][3][4] This mechanism suggests an interaction with cellular pathways that regulate calcium homeostasis, which is critical in cardiac and vascular smooth muscle function. The anti-anginal and anti-ischemic effects likely stem from its ability to modulate calcium-dependent processes that govern vasoconstriction and myocardial contractility.

The proposed signaling pathway for this compound's action as a calcium modulating agent can be visualized as follows:

Caption: Proposed mechanism of action for this compound.

References

- 1. This compound (79700-61-1) for sale [vulcanchem.com]

- 2. This compound | CAS#:79700-61-1 | Chemsrc [chemsrc.com]

- 3. This compound | Calcium Channel | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.who.int [cdn.who.int]

- 6. 117241-47-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

Navigating the Physicochemical Landscape of Dopropidil: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability characteristics of Dopropidil, a calcium channel blocker. Designed for researchers, scientists, and professionals in drug development, this document outlines the known properties of this compound and provides standardized protocols for its further physicochemical characterization. While publicly available quantitative data is limited, this guide furnishes the necessary methodological framework to empower researchers in generating crucial data for formulation and development.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on available data, this compound exhibits a preference for organic solvents. A summary of its known qualitative solubility is presented below.

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Organic Solvents | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | A stock solution can be prepared at 40 mg/mL. | [2] |

| Ethanol (EtOH) | Sparingly Soluble | [1] |

| Water | Insoluble | [1] |

Experimental Protocol: Quantitative Solubility Determination

To augment the existing qualitative data, the following protocol outlines a standardized method for determining the quantitative solubility of this compound in common laboratory solvents.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound reference standard

-

Solvents: Purified Water (Type I), Ethanol (≥99.5%), Methanol (HPLC grade), Dimethyl Sulfoxide (DMSO, ≥99.9%), Acetonitrile (B52724) (HPLC grade)

-

Mortar and pestle

-

Calibrated analytical balance

-

Spatula

-

Glass vials with screw caps (B75204) (e.g., 4 mL)

-

Thermostatic shaker or rotator

-

Calibrated pH meter

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative quantitative method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a series of vials. The excess should be sufficient to ensure undissolved solid remains at equilibrium.

-

Pipette a precise volume (e.g., 2 mL) of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-point experiment is recommended to determine the time to equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter.

-

Dilute the filtered sample quantitatively with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC method or other suitable quantitative technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original filtered sample based on the dilution factor and the calibration curve. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

-

Visualization: Solubility Determination Workflow

Stability Profile and Degradation Pathways

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a drug substance. It involves subjecting the API to various stress conditions to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to develop and validate stability-indicating analytical methods. These studies expose the drug to conditions more severe than accelerated stability testing.

Objective: To identify the degradation products of this compound under various stress conditions and to establish its intrinsic stability.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for a specified period (e.g., 24 hours). Neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for a specified period (e.g., 2 hours). Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for 48 hours. Also, expose the stock solution to the same conditions.

-

Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all generated degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Quantify the amount of this compound remaining and the percentage of each degradation product formed.

-

If significant degradation products are observed, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed for structural elucidation.

-

Data Presentation: Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of this compound | % Total Impurities | Remarks (e.g., No. of Degradants) |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | |||

| Base Hydrolysis | 0.1 N NaOH | 2 h | 60°C | |||

| Oxidation | 3% H₂O₂ | 24 h | RT | |||

| Thermal (Solid) | Dry Heat | 48 h | 80°C | |||

| Thermal (Solution) | Dry Heat | 48 h | 80°C | |||

| Photolytic (Solid) | ICH Q1B | - | RT | |||

| Photolytic (Solution) | ICH Q1B | - | RT |

Visualization: Hypothetical Degradation Pathway

In the absence of specific experimental data for this compound, the following diagram illustrates a hypothetical degradation pathway involving common hydrolytic cleavage of an ether linkage, a potential route for molecules with similar functional groups. This is a generalized representation and not a confirmed pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. The detailed experimental protocols and visualization workflows presented herein offer a robust framework for researchers to conduct comprehensive investigations into these critical physicochemical properties. Generating quantitative solubility and stability data is paramount for the successful formulation, development, and regulatory approval of this compound-containing drug products.

References

The In Vitro and In Vivo Bioactivity of Dopropidil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopropidil is a novel anti-anginal agent characterized by its unique pharmacological profile, which includes intracellular calcium antagonist activity and the ability to modulate membrane calcium ion channels.[1][2] This dual mechanism of action contributes to its anti-ischemic effects observed in various preclinical models. This technical guide provides a comprehensive overview of the in vitro and in vivo bioactivity of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for key studies, and illustrating its mechanism of action through signaling pathway diagrams.

Introduction

This compound is an anti-anginal drug with a distinctive profile that encompasses both antiarrhythmic and potential anti-atherosclerotic properties.[2] Its primary therapeutic effects are attributed to its ability to modulate intracellular calcium levels and block voltage-gated calcium channels.[2][3] By inhibiting the electrical, biochemical, and functional consequences of myocardial ischemia, this compound presents a promising therapeutic strategy for angina pectoris.[1][2] This document serves as an in-depth technical resource, summarizing the key preclinical data and methodologies associated with the bioactivity of this compound.

In Vitro Bioactivity

The in vitro effects of this compound have been primarily characterized by its inhibitory actions on vascular smooth muscle contraction.

Quantitative In Vitro Data

| Parameter | Experimental Model | Agonist/Condition | Value (IC50) | Reference |

| Inhibition of Contraction | Rabbit Renal Arteries | Caffeine (in calcium-free medium) | 30.0 µM | [1] |

| Inhibition of Response | Rabbit Renal Arteries | Norepinephrine (B1679862) (NE) | 2.7 µM and 29.8 µM | [1] |

| Reduction of Diastolic Tension | Not Specified | Veratrine | 2.8 µM | [1] |

Experimental Protocols: In Vitro Assays

This protocol is a representative method for assessing the effect of compounds on vascular smooth muscle contraction, similar to the studies conducted on this compound.

Objective: To determine the inhibitory effect of this compound on agonist-induced contractions of isolated arterial rings.

Materials:

-

Rabbit renal arteries

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Agonists: Norepinephrine, Caffeine

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize a rabbit and carefully dissect the renal arteries. Clean the arteries of adherent connective tissue and cut them into rings of 2-3 mm in width.

-

Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the bath solution every 15-20 minutes.

-

Viability Test: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. Wash the tissues and allow them to return to baseline.

-

Experimental Protocol:

-

Induce a stable contraction with a submaximal concentration of the agonist (e.g., norepinephrine or caffeine).

-

Once a stable plateau is reached, add this compound in a cumulative manner to the organ bath to obtain a concentration-response curve.

-

Record the relaxation at each concentration.

-

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the agonist. Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the maximal contraction) using non-linear regression analysis.

In Vivo Bioactivity

In vivo studies in animal models have demonstrated the anti-ischemic and cardiovascular effects of this compound.

Quantitative In Vivo Data

| Species | Model | Administration Route | Dosage | Key Findings | Reference |

| Anesthetized Dog | Myocardial Ischemia | Intravenous (i.v.) | 1 and 2.5 mg/kg | Dose-dependent reduction in ST segment elevation, lactate (B86563) production, potassium release, and loss of myocardial contractility. | [1] |

| Anesthetized Dog | Isoproterenol-induced tachycardia | Intraduodenal | 50 mg/kg | Significant reduction in tachycardia, indicating rapid absorption and long duration of action (15-120 min). | [1] |

| Conscious Dog | Resting Heart Rate | Oral (p.o.) | 12-14 mg/kg | Reduction in resting heart rate by approximately 10 beats/min. | [1] |

Experimental Protocols: In Vivo Models

This protocol outlines a general procedure for inducing and assessing myocardial ischemia in an anesthetized dog model, relevant to the in vivo studies of this compound.[4][5]

Objective: To evaluate the effect of this compound on cardiac function and ischemic markers during acute myocardial ischemia.

Materials:

-

Beagle dogs

-

Anesthetics (e.g., pentobarbital (B6593769) sodium)

-

Ventilator

-

Surgical instruments

-

ECG monitoring system

-

Intracardiac pressure transducers

-

Coronary artery occluder (e.g., balloon occluder)

-

Blood gas and electrolyte analyzer

-

Lactate measurement kit

Procedure:

-

Animal Preparation: Anesthetize the dogs and maintain anesthesia with a continuous infusion. Intubate and ventilate the animals with room air supplemented with oxygen.[6]

-

Instrumentation:

-

Perform a left thoracotomy to expose the heart.

-

Place a hydraulic occluder or a ligature around the left anterior descending (LAD) or circumflex coronary artery to induce regional ischemia.[4]

-

Insert a catheter into the left ventricle to measure left ventricular pressure and dP/dt.

-

Place epicardial electrodes to record a local electrocardiogram.

-

Catheterize a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

-

Experimental Protocol:

-

Allow the animal to stabilize after surgery.

-

Record baseline hemodynamic and ECG parameters.

-

Administer this compound or vehicle intravenously.

-

Induce myocardial ischemia by inflating the coronary occluder for a predetermined period (e.g., 90 minutes).

-

Continuously monitor ECG for ST-segment changes and arrhythmias.

-

Collect coronary sinus or arterial blood samples at various time points to measure lactate and potassium levels.

-

Assess myocardial contractility using sonomicrometry or other techniques.

-

-

Data Analysis: Compare the changes in ST-segment elevation, lactate production, potassium release, and myocardial contractility between the this compound-treated and vehicle-treated groups.

Mechanism of Action and Signaling Pathways

This compound's bioactivity stems from its dual action on calcium homeostasis. It functions as both an intracellular calcium antagonist and a blocker of L-type voltage-gated calcium channels in the cell membrane.[2][3]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action of this compound.

Caption: this compound's dual mechanism of action.

The diagram above illustrates how this compound exerts its effects by blocking the influx of extracellular calcium through L-type voltage-gated calcium channels and by inhibiting the release of calcium from intracellular stores like the sarcoplasmic reticulum.

Caption: In Vitro Vascular Smooth Muscle Contraction Assay Workflow.

This workflow diagram outlines the key steps involved in assessing the inhibitory effect of this compound on vascular smooth muscle contraction in an in vitro setting.

Conclusion

This compound demonstrates significant in vitro and in vivo bioactivity as a calcium modulating agent. Its ability to inhibit vascular smooth muscle contraction and protect against myocardial ischemia in preclinical models is well-documented. The dual mechanism of action, involving both intracellular calcium antagonism and blockade of membrane calcium channels, provides a strong rationale for its anti-anginal effects. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the pharmacology of this compound and related cardiovascular agents. Further investigation into the specific molecular interactions and downstream signaling cascades will continue to elucidate the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characterization of an anesthetized dog model of transient cardiac ischemia and rapid pacing: a pilot study for preclinical assessment of the potential for proarrhythmic risk of novel drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myocardial tolerance to total ischemia in the dog anesthetized with halothane or isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of two different anesthetic protocols on cardiac flow measured by two dimensional phase contrast MRI - PMC [pmc.ncbi.nlm.nih.gov]

Dopropidil: A Novel Calcium-Modulating Agent with Potential Therapeutic Applications in Angina Pectoris

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopropidil is an emerging therapeutic agent demonstrating a unique pharmacological profile with potential applications in the management of angina pectoris. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The compound exhibits both antiarrhythmic and antiatherosclerotic properties, primarily attributed to its function as a calcium modulating agent with significant intracellular calcium antagonistic actions. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Introduction to this compound

This compound is a novel, orally active antianginal agent.[1] Its pharmacological profile is distinguished by its ability to modulate calcium ion channels, leading to a range of cardiovascular effects beneficial for patients with angina pectoris. Unlike traditional calcium channel blockers, this compound also exhibits significant intracellular calcium antagonistic actions, suggesting a broader mechanism of action.[1] Preclinical studies have demonstrated its efficacy in various animal models of myocardial ischemia, highlighting its anti-ischemic and antiarrhythmic properties.[2][3]

Mechanism of Action

This compound's primary mechanism of action involves the modulation of calcium ion channels. It inhibits contractions in both smooth and cardiac muscle induced by the activation of voltage-operated channels and has been shown to inhibit the 'slow' inward calcium current in cardiac tissue.[1] This suggests a direct blockade of membrane calcium ion channels.

However, its activity extends beyond simple channel blockade. This compound noncompetitively inhibits smooth muscle contractions induced by various agonists that act on receptor-operated channels.[1] Furthermore, it inhibits caffeine-induced contractions in cardiac and smooth muscle, indicating an interference with intracellular calcium release mechanisms.[1] This dual action on both transmembrane calcium influx and intracellular calcium handling contributes to its potent antianginal effects.

Signaling Pathway of this compound

The proposed signaling pathway for this compound's action in alleviating angina pectoris involves multiple integrated effects on the cardiovascular system. These include bradycardia, decreased myocardial oxygen consumption, and coronary and systemic vasodilation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

| Assay | Tissue/Preparation | Agonist | IC50 (µM) | Reference |

| Contraction Inhibition | Rabbit Renal Arteries (Calcium-free medium) | Caffeine (B1668208) | 30.0 | [2][3] |

| Contraction Inhibition | Rabbit Renal Arteries | Norepinephrine (B1679862) | 2.7 and 29.8 | [2][3] |

| Diastolic Tension Increase | Veratrine-induced | Veratrine | 2.8 | [2][3] |

Table 2: In Vivo Efficacy of this compound in Anesthetized Dogs

| Parameter | Dosage | Effect | Reference |

| Ischemia-induced disturbances | 1 and 2.5 mg/kg | Dose-dependent reduction in ST segment elevation, lactate (B86563) production, and potassium release | [2][3] |

| Isoproterenol-induced tachycardia | 50 mg/kg (intraduodenal) | Significant reduction | [2][3] |

| Resting Heart Rate | 12-14 mg/kg p.o. (conscious dogs) | Reduction of approximately 10 beats/min | [3] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key preclinical experiments to evaluate the efficacy of this compound.

In Vitro Smooth Muscle Contraction Assays

-

Objective: To determine the effect of this compound on agonist-induced smooth muscle contraction.

-

Protocol:

-

Tissue Preparation: Rabbit renal arteries are dissected and cut into rings.

-

Experimental Setup: The rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

-

Contraction Induction: Contractions are induced by adding agonists such as norepinephrine or caffeine to the organ bath. For experiments in a calcium-free medium, a modified salt solution lacking calcium is used.

-

This compound Application: this compound is added to the bath at varying concentrations prior to the addition of the agonist to determine its inhibitory effect.

-

Data Analysis: The tension of the arterial rings is measured isometrically. The concentration of this compound that produces 50% inhibition of the agonist-induced contraction (IC50) is calculated.

-

In Vivo Myocardial Ischemia Model in Anesthetized Dogs

-

Objective: To assess the anti-ischemic effects of this compound in a whole-animal model.

-

Protocol:

-

Animal Preparation: Anesthetized dogs are instrumented for the measurement of cardiovascular parameters, including electrocardiogram (ECG), myocardial segment contractility, and coronary blood flow.

-

Ischemia Induction: Myocardial ischemia is induced by occluding a coronary artery for a defined period.

-

This compound Administration: this compound is administered intravenously or intraduodenally at different doses.

-

Data Collection:

-

Electrical changes: ST-segment elevation is measured from the ECG.

-

Biochemical changes: Myocardial lactate production and potassium release are measured from coronary sinus blood samples.

-

Mechanical changes: Loss of myocardial segment contractility is assessed using sonomicrometry.

-

-

Data Analysis: The effects of this compound on the ischemia-induced changes are compared to a control group.

-

Experimental Workflow for Preclinical Evaluation

References

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Flux Assay with Dopropidil